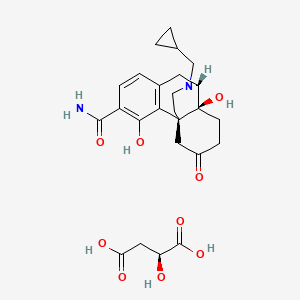

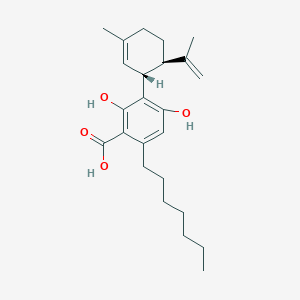

![molecular formula C19H17ClFN7O2S B10827634 N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)

N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

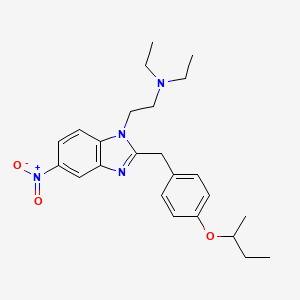

MSC1186 est un inhibiteur puissant et sélectif des kinases de protéines sérine-arginine, ciblant spécifiquement SRPK1, SRPK2 et SRPK3. Ces kinases jouent un rôle crucial dans la régulation de l'épissage de l'ARN pré-messager en phosphorylant les facteurs d'épissage riches en sérine/arginine. Le composé MSC1186 a montré un potentiel significatif dans la recherche scientifique, en particulier dans l'étude du cancer et d'autres maladies associées à des événements d'épissage aberrants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MSC1186 implique un processus en plusieurs étapes qui comprend la formation d'un noyau benzimidazole-pyrimidine. Les étapes clés comprennent :

Formation du noyau benzimidazole : Cela implique la réaction du 5-chloro-4-fluoro-1H-benzimidazole avec des réactifs appropriés pour former la structure de base.

Couplage de la pyrimidine : Le noyau benzimidazole est ensuite couplé à un dérivé de pyrimidine dans des conditions spécifiques pour former le composé souhaité.

Modifications finales :

Méthodes de production industrielle

La production industrielle de MSC1186 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

MSC1186 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : MSC1186 peut subir des réactions de substitution, en particulier au niveau des cycles benzimidazole et pyrimidine.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de MSC1186 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

Applications de la recherche scientifique

MSC1186 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier la fonction des kinases de protéines sérine-arginine.

Biologie : Aide à comprendre le rôle des SRPK dans l'épissage de l'ARN pré-messager et leur impact sur les processus cellulaires.

Médecine : Investigated for its potential in cancer research, particularly in targeting aberrant splicing events associated with tumorigenesis.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil dans la découverte de médicaments

Mécanisme d'action

MSC1186 exerce ses effets en inhibant sélectivement les kinases de protéines sérine-arginine. Il se lie aux sites catalytiques de SRPK1, SRPK2 et SRPK3, empêchant la phosphorylation des facteurs d'épissage riches en sérine/arginine. Cette inhibition perturbe le processus d'épissage, conduisant à des changements dans l'expression des gènes et la fonction cellulaire. La grande sélectivité du composé est attribuée à ses interactions uniques avec la région de charnière de la famille SRPK .

Applications De Recherche Scientifique

MSC1186 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of serine-arginine protein kinases.

Biology: Helps in understanding the role of SRPKs in pre-mRNA splicing and their impact on cellular processes.

Medicine: Investigated for its potential in cancer research, particularly in targeting aberrant splicing events associated with tumorigenesis.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Mécanisme D'action

MSC1186 exerts its effects by selectively inhibiting serine-arginine protein kinases. It binds to the catalytic sites of SRPK1, SRPK2, and SRPK3, preventing the phosphorylation of serine/arginine-rich splicing factors. This inhibition disrupts the splicing process, leading to changes in gene expression and cellular function. The compound’s high selectivity is attributed to its unique interactions with the hinge region of the SRPK family .

Comparaison Avec Des Composés Similaires

Composés similaires

MSC5360 : Un composé structurellement apparenté utilisé comme contrôle négatif dans les études de recherche.

SRPIN340 : Un autre inhibiteur de SRPK avec une structure chimique différente, mais une activité biologique similaire.

SPHINX31 : Un inhibiteur sélectif de SRPK1 avec des caractéristiques structurelles distinctes

Unicité de MSC1186

MSC1186 se distingue par sa sélectivité et sa puissance exceptionnelles pour les trois isoformes SRPK. Contrairement à d'autres inhibiteurs, MSC1186 ne montre aucune activité envers les kinases CDC2-like, ce qui en fait un outil hautement spécifique pour l'étude des voies associées à SRPK .

Propriétés

Formule moléculaire |

C19H17ClFN7O2S |

|---|---|

Poids moléculaire |

461.9 g/mol |

Nom IUPAC |

N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26) |

Clé InChI |

WBFJDKLBAAHKIL-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3=NC4=C(N3)C=CC(=C4F)Cl)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)

![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)

![6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827607.png)